molecular formula C7H7ClFN B1584177 3-Chloro-5-fluorobenzylamine CAS No. 90390-33-3

3-Chloro-5-fluorobenzylamine

Cat. No. B1584177
CAS RN: 90390-33-3
M. Wt: 159.59 g/mol
InChI Key: XJCYOVBALKWQQC-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzylamine is a chemical compound with the molecular formula C7H7ClFN . It is used in proteomics research . It has been used in the synthesis of substituted amino-sulfonamide protease inhibitors .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluorobenzylamine consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a benzylamine group . The InChI code for this compound is 1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 .


Physical And Chemical Properties Analysis

3-Chloro-5-fluorobenzylamine is a liquid at room temperature and should be stored in a refrigerator . It has a molecular weight of 159.59 .

Scientific Research Applications

General Use of 3-Chloro-5-fluorobenzylamine

3-Chloro-5-fluorobenzylamine is a chemical compound with the CAS Number: 90390-33-3 . This compound is sensitive to air .

Application in Chromatography

Specific Scientific Field

The specific scientific field for this application is Chromatography .

Summary of the Application

3-Chloro-5-fluorobenzylamine has been used in the creation of a new type of 3-Chloro-5-methylphenylcarbamate-β-cyclodextrin-bonded Silica Particles as Chiral Stationary Phase for Multi-mode HPLC .

Methods of Application or Experimental Procedures

The detailed methods of application or experimental procedures were not available in the search results. For specific experimental procedures, it would be best to refer to the original research article .

Results or Outcomes

The specific results or outcomes of this application were not available in the search results. For detailed results or outcomes, it would be best to refer to the original research article .

Safety And Hazards

3-Chloro-5-fluorobenzylamine is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCYOVBALKWQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238152
Record name Benzenemethanamine, 3-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluorobenzylamine

CAS RN

90390-33-3
Record name Benzenemethanamine, 3-chloro-5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-fluorobenzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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